Trifluenfuronate

Soil Microbiology Environmental Fate Nematicide Ecotoxicology

Trifluenfuronate (CAS 2074661-82-6) is a novel fluoroalkenyl acaricide and nematicide developed by Shandong Sino-Agri United Biotechnology Co., Ltd., with the ISO common name approved in 2022. It acts as a mitochondrial fatty acid β-oxidation inhibitor, disrupting lipid energy metabolism and depleting energy reserves in target pests.

Molecular Formula C16H15F3O5
Molecular Weight 344.28 g/mol
CAS No. 2074661-82-6
Cat. No. B12750982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrifluenfuronate
CAS2074661-82-6
Molecular FormulaC16H15F3O5
Molecular Weight344.28 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2C(CC(=O)O2)C(=O)OCCC(=C(F)F)F
InChIInChI=1S/C16H15F3O5/c1-22-12-5-3-2-4-9(12)14-10(8-13(20)24-14)16(21)23-7-6-11(17)15(18)19/h2-5,10,14H,6-8H2,1H3
InChIKeyVDQRIZJOECVEPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trifluenfuronate (CAS 2074661-82-6): Technical Baseline and Procurement Considerations for the Novel Fluoroalkenyl Acaricide/Nematicide


Trifluenfuronate (CAS 2074661-82-6) is a novel fluoroalkenyl acaricide and nematicide developed by Shandong Sino-Agri United Biotechnology Co., Ltd., with the ISO common name approved in 2022 [1]. It acts as a mitochondrial fatty acid β-oxidation inhibitor, disrupting lipid energy metabolism and depleting energy reserves in target pests [2]. The technical material is an isomeric mixture of 60–80% rac-(2R,3R)-trans isomers and 40–20% rac-(2R,3S)-cis isomers, with a molecular weight of 344.28 g/mol [3]. The compound is primarily intended for agricultural use against plant-parasitic nematodes and various mite species.

Why Trifluenfuronate (CAS 2074661-82-6) Cannot Be Replaced by Conventional Nematicides or Acaricides


Trifluenfuronate operates via a distinct mode of action—inhibition of mitochondrial fatty acid β-oxidation [1]—which differs fundamentally from the acetylcholine esterase inhibition of organophosphates like fosthiazate or the GABA receptor modulation of abamectin. This mechanistic divergence implies that cross-resistance is unlikely with existing commercial products [2]. Moreover, as a recently developed synthetic compound with a specific isomeric composition (60–80% trans isomers, 40–20% cis isomers) [3], its physicochemical properties and biological activity profile are not interchangeable with other fluoroalkenyl compounds or broad-spectrum nematicides.

Quantitative Differentiation: Trifluenfuronate (CAS 2074661-82-6) vs. Key Comparators


Comparative Soil Microbial Impact: Trifluenfuronate vs. Fosthiazate

In a field study on cucumber cultivation soils, trifluenfuronate demonstrated a more favorable soil microbial profile compared to the widely used organophosphate nematicide fosthiazate. At 7 days post-application, trifluenfuronate significantly enhanced soil bacterial community abundance while exerting fewer negative impacts on related enzyme activities and KEGG pathways [1]. Fosthiazate preferentially regulated membrane-associated efflux genes, whereas trifluenfuronate primarily interfered with the transcriptional regulation of target genes to mitigate antibiotic stress [1].

Soil Microbiology Environmental Fate Nematicide Ecotoxicology

Ovicidal and Juvenile Nematicidal Activity Against Meloidogyne incognita

Indoor toxicity assays reveal that trifluenfuronate exhibits ovicidal activity against Meloidogyne incognita (southern root-knot nematode) eggs superior to abamectin and fluopyram, and comparable to fosthiazate and fluensulfone [1]. Against J2 juveniles, its toxicity exceeds that of abamectin, fluopyram, and fluensulfone, is comparable to fosthiazate, but is lower than that of fluensulfone [1]. These results position trifluenfuronate as a potent alternative to existing commercial nematicides.

Nematology Ovicidal Activity Root-knot Nematode Control

Phytotoxicity Profile: Safety on Crop Transplanting Day

Unlike conventional nematicides such as fosthiazate, which can cause phytotoxicity when applied on the day of transplanting, trifluenfuronate has demonstrated a high level of crop safety under these conditions [1]. This eliminates a significant risk factor associated with nematicide use, potentially allowing more flexible application timing and reducing crop establishment failures.

Phytotoxicity Crop Safety Nematicide Application

Acaricidal Efficacy Across Mite Species

Trifluenfuronate has demonstrated acaricidal activity against a range of economically important mite species, including Tetranychus cinnabarinus (red spider mite), Tetranychus urticae (two-spotted spider mite), Tetranychus viennensis (hawthorn spider mite), and citrus red mites [1]. Its efficacy extends to eggs, nymphs, and adults, providing comprehensive control across developmental stages [2]. This broad-spectrum acaricidal activity distinguishes it from many older acaricides that target only specific life stages.

Acarology Mite Control Agricultural Acaricides

Optimal Application Scenarios for Trifluenfuronate (CAS 2074661-82-6) Based on Verified Performance Data


Greenhouse Vegetable Production with High Nematode Pressure

In intensive greenhouse systems where root-knot nematodes (Meloidogyne spp.) threaten yield and quality, trifluenfuronate offers a potent alternative to conventional nematicides. Its strong ovicidal and juvenile toxicity (as shown in Section 3.2) ensures effective population suppression, while its favorable soil microbial impact (Section 3.1) supports long-term soil health in high-value cropping systems. The absence of transplant-day phytotoxicity (Section 3.3) is particularly valuable in vegetable plug production where crop safety is paramount.

Integrated Mite Management in Orchards and Vineyards

For perennial crops such as citrus and apples where spider mites are a recurring problem, trifluenfuronate provides broad-spectrum acaricidal activity across multiple Tetranychus species and life stages (Section 3.4). Its novel mode of action (β-oxidation inhibition) offers a valuable rotational option in resistance management programs, particularly where mite populations have developed resistance to organophosphates or avermectins.

Field Crop Nematode Control with Environmental Stewardship Requirements

In large-scale field crops (e.g., soybeans, cotton) where regulatory or market pressures demand reduced environmental impact, trifluenfuronate presents a lower ecological footprint alternative to fosthiazate (Section 3.1). The demonstrated enhancement of soil bacterial community abundance and reduced disruption of nutrient cycling pathways aligns with sustainable agriculture certifications and corporate sustainability goals.

Research on Fatty Acid β-Oxidation Inhibition in Arthropods

As a commercially developed inhibitor of mitochondrial fatty acid β-oxidation, trifluenfuronate serves as a valuable tool compound for basic and applied research. Studies investigating energy metabolism disruption in nematodes and mites can utilize this specific mechanism to dissect metabolic pathways, compare species sensitivity, or explore potential synergies with other biochemical targets.

Technical Documentation Hub

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57 linked technical documents
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